molecular formula C10H20N2O B2913846 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one CAS No. 923249-23-4

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one

Cat. No.: B2913846
CAS No.: 923249-23-4
M. Wt: 184.283
InChI Key: AEBLYKSUJSUQLD-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Diazepanes are known for their diverse biological properties and are often used as building blocks in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the intramolecular reductive amination of the corresponding aminoketone. This method typically employs imine reductase enzymes to catalyze the reaction, resulting in high enantioselectivity . Another approach involves the use of metal-catalyzed cyclization reactions, where the starting materials undergo cyclocondensation to form the diazepane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or titanium to facilitate the cyclization and formation of the diazepane ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, some diazepanes act as inhibitors of enzymes or receptors, modulating biological processes. The compound may bind to active sites of enzymes, altering their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and relevant data on its biological properties.

Chemical Structure and Properties

The compound is classified as a diazepane derivative, characterized by the presence of a diazepane ring which is known for its interaction with the central nervous system (CNS). Its structure can be represented as follows:

C10H18N2O\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}

This molecular formula indicates the presence of nitrogen atoms that are likely involved in pharmacological interactions.

Biological Activities

1. CNS Activity

Research indicates that compounds similar to this compound often exhibit anxiolytic and sedative effects. These effects are primarily mediated through modulation of the GABA_A receptor, which is crucial for inhibitory neurotransmission in the brain.

Case Study: Anxiolytic Effects
A study investigating related diazepane derivatives found significant anxiolytic properties when tested in animal models using the elevated plus maze (EPM) and open field tests. Compounds demonstrated reduced anxiety-like behavior compared to controls, suggesting potential therapeutic applications in anxiety disorders .

2. Antitumor Activity

Preliminary studies have suggested that certain benzodiazepine derivatives can exhibit antitumor properties. For instance, a related compound showed remarkable antitumor activity in vivo, indicating that structural modifications in diazepane derivatives could enhance their efficacy against cancer cells .

Pharmacological Evaluation

To evaluate the biological activity of this compound, various pharmacological tests are employed:

Test Type Methodology Findings
Anxiolytic ActivityElevated Plus Maze (EPM)Significant reduction in anxiety-like behavior
Antitumor ActivityIn vivo tumor modelsNotable reduction in tumor size
Sedative EffectsOpen Field TestIncreased time spent in the center (indicative of reduced anxiety)

The mechanism by which this compound exerts its effects likely involves:

  • GABA_A Receptor Modulation : Enhancing GABAergic activity leads to increased inhibitory neurotransmission.
  • Serotonin Receptor Interaction : Some studies suggest potential interactions with serotonin receptors, which may contribute to its anxiolytic effects .

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacokinetics and metabolic pathways of this compound. Understanding these factors is crucial for assessing its therapeutic potential and safety profile.

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9(2)8-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBLYKSUJSUQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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